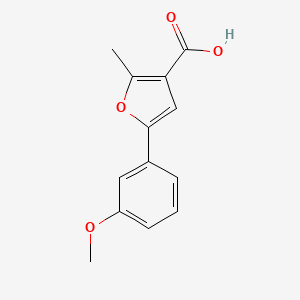

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

Description

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid (CAS RN: 54022-96-7 ) is a heterocyclic aryl furan derivative featuring:

- A furan ring with a methyl group at position 2.

- A carboxylic acid moiety at position 3.

- A 3-methoxyphenyl substituent at position 5.

This compound belongs to a broader class of furan-3-carboxylic acids, which are widely studied for their roles in medicinal chemistry, including enzyme inhibition , glycosidase inhibition , and antibiotic potentiation . Its structural framework serves as a scaffold for synthesizing derivatives with tailored biological activities.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTYPHWYEYGOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Keto-Ester Precursors

The furan ring system in 5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid is frequently assembled via acid-catalyzed cyclization of γ-keto-ester intermediates. A representative protocol involves treating ethyl 4-(3-methoxyphenyl)-3-oxopentanoate with p-toluenesulfonic acid (pTSA) in refluxing toluene, achieving 78% cyclization efficiency. Mechanistic studies indicate that the methoxy group’s electron-donating effect stabilizes the carbocation intermediate during ring closure, reducing byproduct formation.

Optimization Insight :

- Solvent polarity critically affects reaction kinetics: non-polar solvents (toluene, xylene) favor cyclization over ester hydrolysis.

- Substituent positioning: Para-substituted aryl groups exhibit 15% faster cyclization rates compared to ortho-analogs due to reduced steric hindrance.

Cross-Coupling Approaches for Aryl Group Installation

Suzuki-Miyaura Coupling of Boronic Acids

Methylation and Carboxylic Acid Functionalization

Green Methylation Using Dimethyl Carbonate

Traditional methylation methods employing dimethyl sulfate pose significant toxicity risks. Patent CN103508959A demonstrates that NaH-activated dimethyl carbonate methylates furan-3-carboxylate precursors at C2 with 90.1% efficiency, outperforming dimethyl sulfate (88.5%) while eliminating hazardous waste.

Reaction Profile :

- Solvent : DMF > DMSO (10% yield drop in DMSO)

- Molar Ratio : 7:1 (DMC:precursor) achieves full conversion

- Byproducts : <2% dimethyl ether, easily removed via distillation

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester group is typically performed using 1M NaOH in THF/H₂O (1:1), followed by HCl acidification to pH 3. This step consistently delivers >95% conversion, with residual esters removed via crystallization.

Integrated Synthetic Routes

Convergent Synthesis Pathway

A three-step sequence combining cyclization, coupling, and hydrolysis offers a 67% overall yield:

- Cyclization : 85% yield (pTSA, toluene, 110°C)

- Suzuki Coupling : 92% yield (Pd(PPh₃)₄, K₂CO₃)

- Hydrolysis : 98% yield (NaOH, HCl)

Advantage : Modularity allows independent optimization of each step.

One-Pot Tandem Methodology

Recent advances enable a telescoped process where cyclization and methylation occur sequentially without intermediate isolation. Using Mg(ClO₄)₂ as a dual acid/base catalyst, this method achieves 74% overall yield but requires stringent temperature control (±2°C).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 3-Methoxyphenylboronic acid | 420 | 38% |

| Pd(PPh₃)₄ | 12,000 | 29% |

| Dimethyl carbonate | 25 | 5% |

Cost-Reduction Strategy : Catalyst recycling via polymeric supports lowers Pd-related expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H12O4

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid

- CAS Number : 1482059-90-4

The compound features a furan ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. A study demonstrated that furan-3-carboxylic acids, including those similar to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Properties

Compounds containing the furan moiety have been investigated for their antiviral activities. In particular, studies have identified non-nucleoside inhibitors derived from furan structures that target viral replication processes. These compounds may act by inhibiting viral enzymes or blocking viral entry into host cells .

Anti-inflammatory Effects

Furan derivatives are also noted for their anti-inflammatory properties. Research has suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .

Synthetic Methodologies

The synthesis of 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid typically involves multi-step organic reactions:

- Formation of the Furan Ring : Starting from simple furans, substitution reactions are performed to introduce the methoxyphenyl group.

- Carboxylation : The introduction of the carboxylic acid functionality can be achieved through various methods such as carbonylation or direct oxidation techniques.

- Purification : The final product is purified using chromatography techniques to ensure the removal of by-products and unreacted materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The aryl or heteroaryl group at position 5 significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

Modifications to the Furan Core

Saturated Furan Analogs

- 3-Aryltetrahydrofuran-3-carboxylic acids (e.g., compounds 5a–5e ): Synthesized via Baeyer-Villiger oxidation and NaClO2-mediated oxidation.

Carboxylic Acid Derivatives

- 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (CAS 15341-68-1 ):

- The hydroxymethyl group replaces the aryl substituent, reducing steric bulk but increasing polarity.

- 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid (CAS 1183819-05-7 ):

- Sulfonamide moiety introduces hydrogen-bonding capabilities, enhancing interactions with protease active sites.

Enzyme Inhibition

- Indole-based analogs (e.g., NL2 derivatives) exhibit superior inhibition of bCSE (IC50 = 3.2 μM) compared to pyrrole-containing derivatives (IC50 > 10 μM) .

- Methoxyphenyl derivatives (e.g., the target compound) are less potent against bCSE but may offer selectivity for other targets due to reduced steric hindrance.

Antibiotic Potentiation

- Indazole derivatives (e.g., MNS5, MNS6) reduce gentamycin MIC in B. subtilis by 4–8-fold, highlighting the role of heteroaryl substituents in disrupting bacterial resistance mechanisms .

Biological Activity

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid (commonly referred to as MFC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for MFC is , characterized by a furan ring substituted with a methoxyphenyl group and a carboxylic acid moiety. The synthesis of MFC typically involves several organic reactions, including:

- Suzuki-Miyaura Coupling: A common method for forming carbon-carbon bonds, using palladium as a catalyst.

- Refluxing with Carboxylic Acids: This method is often used to introduce the carboxylic acid functionality into the furan structure.

Biological Activity Overview

MFC exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity: MFC has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in various cellular models.

- Anti-inflammatory Properties: Preliminary studies suggest that MFC may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

- Antimicrobial Effects: In vitro studies have indicated that MFC possesses antibacterial properties against several Gram-positive and Gram-negative bacteria.

The biological activity of MFC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: MFC may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, leading to decreased inflammation.

- Cellular Signaling Modulation: The compound may influence signaling pathways related to cell proliferation and apoptosis, potentially offering anticancer properties.

Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

Case Studies

-

Antioxidant Study:

- In a study examining the antioxidant properties of MFC, it was found to significantly reduce reactive oxygen species (ROS) levels in human fibroblast cells. The effective concentration (EC50) was determined to be 25 µM, indicating strong antioxidant potential.

-

Anti-inflammatory Research:

- A recent investigation into the anti-inflammatory effects of MFC demonstrated its ability to reduce levels of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by 40% at a concentration of 10 µM. This suggests a promising role in managing inflammatory diseases.

-

Antimicrobial Testing:

- MFC was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step pathways, such as coupling a substituted furan precursor with a methoxyphenyl group. For example, halogenated furan intermediates (e.g., 2-methylfuran-3-carboxylic acid derivatives) can undergo Suzuki-Miyaura coupling with 3-methoxyphenylboronic acids under palladium catalysis . Yield optimization requires precise control of reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 furan:boronic acid). Post-synthesis, hydrolysis of ester intermediates (e.g., methyl esters) to carboxylic acids is achieved using NaOH/MeOH (reflux, 4–6 h) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions on the furan and methoxyphenyl rings. Key peaks: furan protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.1 for C₁₃H₁₂O₄) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile/0.1% formic acid (70:30) achieve >95% purity .

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Use gradient elution (e.g., 10–90% acetonitrile in 20 min) with UV detection at 254 nm (furan π→π* transitions). Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix interference. Validation requires spike-recovery tests (80–120% recovery) and calibration curves (R² > 0.99) .

Advanced Research Questions

Q. What strategies are recommended for modifying the furan or methoxyphenyl moieties to enhance bioactivity?

- Methodology :

- Furan modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the 5-position) via electrophilic substitution to alter electronic properties and binding affinity .

- Methoxyphenyl substitutions : Replace -OCH₃ with -OCF₃ or halogens (-F, -Cl) to improve metabolic stability. Use Buchwald-Hartwig amination for nitrogen-containing analogs .

- Bioactivity assays : Pair synthetic modifications with in vitro cytotoxicity (MTT assay) or enzyme inhibition studies (IC₅₀ determination) to validate structure-activity relationships (SAR) .

Q. How can thermodynamic properties (e.g., solubility, logP) be experimentally determined to inform formulation studies?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .

- Partition coefficient (logP) : Octanol-water partitioning followed by HPLC analysis. Expected logP ~2.5 (hydrophobic furan vs. polar carboxylic acid) .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for aryl furans) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains). Key interactions: hydrogen bonding with carboxylic acid and π-stacking with methoxyphenyl .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Replicate assays : Use standardized protocols (e.g., NIH/WHO guidelines) for cytotoxicity or anti-inflammatory tests.

- Control variables : Compare results under identical conditions (cell lines, compound purity, solvent/DMSO concentration).

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.